physicochemical properties and molecular weight of 2-(Pyridin-4-ylmethoxy)benzoic acid
physicochemical properties and molecular weight of 2-(Pyridin-4-ylmethoxy)benzoic acid
Physicochemical Profiling and Molecular Characterization of 2-(Pyridin-4-ylmethoxy)benzoic Acid: A Comprehensive Guide for Drug Discovery
Executive Summary
2-(Pyridin-4-ylmethoxy)benzoic acid (CAS: 926209-76-9) is a versatile, bifunctional building block frequently utilized in medicinal chemistry and lead optimization[1]. Featuring a benzoic acid core linked via an ether bridge to a 4-pyridinylmethyl moiety, this compound presents a unique combination of hydrogen-bonding capabilities, conformational flexibility, and pH-dependent ionization states. This technical whitepaper provides a rigorous analysis of its physicochemical properties, mechanistic implications for pharmacokinetics, and self-validating experimental workflows for its characterization.
Structural and Physicochemical Profiling
Understanding baseline physicochemical parameters is critical for predicting a molecule's behavior in biological systems. The structural features of 2-(Pyridin-4-ylmethoxy)benzoic acid yield a highly favorable profile for oral bioavailability and membrane permeability[2].
Table 1: Key Physicochemical Properties
| Property | Value | Mechanistic Implication |
| Molecular Formula | C13H11NO3 | Defines the atomic composition and mass[3]. |
| Molecular Weight | 229.23 g/mol | Well below the 500 Da threshold, favoring rapid paracellular and transcellular diffusion[3][4]. |
| CAS Registry Number | 926209-76-9 | Unique identifier for chemical sourcing and tracking[1]. |
| H-Bond Donors (HBD) | 1 (Carboxylic -OH) | Low HBD count minimizes the desolvation energy penalty during lipid membrane transit[4]. |
| H-Bond Acceptors (HBA) | 4 (N, O, O, O) | Facilitates robust target binding without exceeding the Lipinski threshold of 10[2]. |
| Rotatable Bonds | 4 | Provides sufficient conformational flexibility to adapt to target binding pockets without excessive entropic penalty. |
| Topological Polar Surface Area | ~59.4 Ų | Optimal for intestinal absorption; falls within the ideal range (< 90 Ų) for potential blood-brain barrier (BBB) penetration. |
| Predicted LogP | ~2.1 | Ideal lipophilicity for balancing aqueous solubility and lipid membrane partitioning[5]. |
Mechanistic Implications in Drug Design
The molecular architecture of 2-(Pyridin-4-ylmethoxy)benzoic acid strictly dictates its pharmacokinetic potential and formulation requirements.
Zwitterionic Nature and pH-Dependent Ionization
The molecule possesses two distinct ionizable centers: a weakly acidic carboxylic acid (predicted pKa ~3.5) and a weakly basic pyridine nitrogen (predicted pKa ~5.2). This bifunctionality results in complex, pH-dependent ionization states that directly impact its solubility and permeability[6][7].
-
Gastric pH (~1.5): The molecule exists primarily as a cation (protonated pyridinium, neutral carboxylic acid), resulting in high aqueous solubility but poor permeability.
-
Intestinal pH (~5.0): The molecule exists as a zwitterion, where the carboxylic acid is deprotonated (COO-) and the pyridine is protonated (NH+).
-
Physiological Blood pH (7.4): The molecule is predominantly anionic, as the carboxylic acid remains deprotonated while the pyridine nitrogen reverts to its neutral free-base form.
Fig 1: pH-dependent ionization states of 2-(Pyridin-4-ylmethoxy)benzoic acid.
Lipinski's Rule of 5 Compliance
The compound strictly adheres to Lipinski's Rule of 5, a foundational heuristic in drug discovery used to predict oral bioavailability[4]. With an MW of 229.23 Da, 1 HBD, 4 HBAs, and a LogP of ~2.1, it presents zero violations[2]. This structural efficiency makes it an excellent "lead-like" scaffold for further derivatization, allowing medicinal chemists to add molecular weight and lipophilicity during optimization without breaching pharmacokinetic thresholds.
Experimental Workflows for Physicochemical Validation
To empirically validate the predicted properties, robust, self-validating experimental protocols are required. The following methodologies incorporate internal controls to ensure data integrity.
Protocol: Potentiometric pKa Determination
Potentiometric titration is the gold standard for determining the dissociation constants of ionizable drugs[6][7].
-
Causality & Design: We utilize a 0.15 M NaCl background electrolyte to maintain a constant ionic strength. This mimics physiological isotonicity and prevents activity coefficient fluctuations during the titration, ensuring the derived pKa is physiologically relevant[7].
-
Step-by-Step Methodology:
-
System Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 2-(Pyridin-4-ylmethoxy)benzoic acid in a 0.15 M NaCl solution to achieve a concentration of 1.0 mM. If solubility is limited, use a methanol/water co-solvent system and extrapolate to zero methanol using the Yasuda-Shedlovsky equation[6].
-
Titration: Titrate the solution with standardized 0.1 M NaOH (to capture the carboxylic acid deprotonation) and 0.1 M HCl (to capture the pyridine protonation) using an automated titrator.
-
Self-Validation: Perform a blank titration (0.15 M NaCl only) to correct for the ionization of water. Calculate the pKa using the Gran plot method or non-linear regression (e.g., LETAGROP software)[7].
-
Protocol: LogP/LogD Determination via Shake-Flask Method
The octanol-water partition coefficient (LogP) is determined according to OECD Guideline 107[5][8].
-
Causality & Design: Mutual pre-saturation of the n-octanol and aqueous phases is critical; failure to do so results in micro-volume changes during equilibration as the solvents partition into one another, which skews the final concentration ratio[5][9].
-
Step-by-Step Methodology:
-
Phase Saturation: Stir n-octanol and aqueous buffer (pH 7.4 for LogD, or unbuffered water for LogP of the neutral species) together for 24 hours. Separate the phases.
-
Sample Equilibration: Dissolve the compound in the pre-saturated aqueous phase. Add the pre-saturated n-octanol phase in three different volume ratios (e.g., 1:1, 1:2, 2:1) to ensure the partition coefficient is independent of the phase ratio[8][9].
-
Agitation: Shake the flasks mechanically at 25 °C for 48 hours to achieve thermodynamic equilibrium, followed by centrifugation to ensure complete phase separation[5].
-
Quantification & Self-Validation: Analyze both phases using HPLC-UV. The mass balance must be calculated (Total Mass = Mass in Octanol + Mass in Water); a recovery of 95-105% validates the absence of interfacial aggregation, glass adsorption, or degradation.
-
Fig 2: Multimodal physicochemical characterization workflow for 2-(Pyridin-4-ylmethoxy)benzoic acid.
Conclusion
2-(Pyridin-4-ylmethoxy)benzoic acid is a highly tractable, Lipinski-compliant molecule. Its zwitterionic character and balanced lipophilicity make it an optimal candidate for integration into complex pharmacophores. By employing the rigorous, self-validating protocols outlined above, researchers can accurately map its physicochemical landscape, thereby de-risking downstream pharmacokinetic liabilities in the drug development pipeline.
References
-
[3] 926209-76-9|2-(Pyridin-4-ylmethoxy)benzoic Acid. BIOFOUNT. URL:
-
[1] 923771-58-8|3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid. BLDpharm. URL:
-
[4] Lipinski's rule of five. Grokipedia. URL:
-
[2] Lipinski's Rule of 5. GARDP Revive. URL:
-
[6] Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa determination. European Journal of Chemistry. URL:
-
[7] Determination of the pKa values of β-blockers by automated potentiometric titrations. ResearchGate. URL:
-
[5] 1. Partition coefficient n-octanol/water. IS MUNI. URL:
-
[8] Product Properties Test Guidelines OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method. Regulations.gov. URL:
-
[9] Attachment 6 Octanol Partition Coefficient Ofcyhalofop Tech. Scribd. URL:
Sources
- 1. 923771-58-8|3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 2. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 3. 926209-76-9|2-(Pyridin-4-ylmethoxy)benzoic Acid|2-(Pyridin-4-ylmethoxy)benzoic Acid|-范德生物科技公司 [39.100.107.131]
- 4. Lipinski's rule of five â Grokipedia [grokipedia.com]
- 5. is.muni.cz [is.muni.cz]
- 6. Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa determination in different co-solvents | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. scribd.com [scribd.com]
